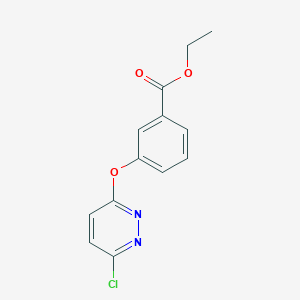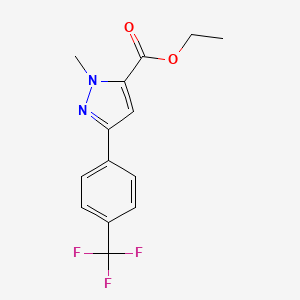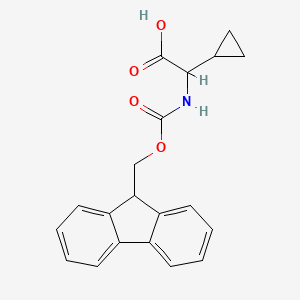
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals. “8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” can serve as a precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives are crucial for developing biologically active compounds used in treating cancer, microbial infections, and various disorders .
Development of Quinolone-Based Pharmaceuticals
Quinolones, like “8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline,” are valuable for their pharmaceutical and biological activities. They are instrumental in synthesizing related heterocycles, many of which exhibit unique biological activities . This includes the development of new drugs and therapeutic agents.
Mass Spectral Analysis
The compound can be used in mass spectral analysis to confirm molecular weights and infer potential fragmentation patterns. This provides structural insights that are invaluable in chemical research and the development of new compounds .
Scalable Synthesis Applications
“8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” can be synthesized in a cost-effective and scalable manner, making it an attractive candidate for industrial-scale production . This is particularly relevant for the large-scale synthesis of pharmaceuticals and research chemicals.
Antifungal Research
Research into the antifungal properties of synthetic compounds like “8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is significant. Chemoinformatics can predict the molecular properties of such systems, which is crucial for developing new antifungal treatments .
Chemoinformatics
The compound’s structure can be used in chemoinformatics to predict the behavior of similar molecular systems. This involves computational modeling based on the relationship between biological data and organic structures, which is essential for drug discovery and development .
Mécanisme D'action
Target of Action
The primary targets of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a structural motif found in various natural products and therapeutic lead compounds . .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Propriétés
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHURQQGYYFINIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





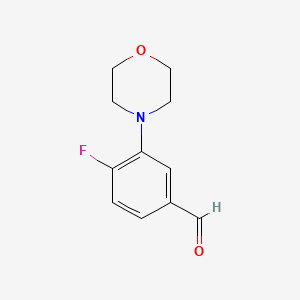
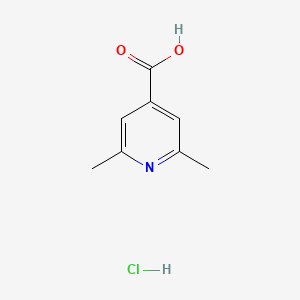
![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)


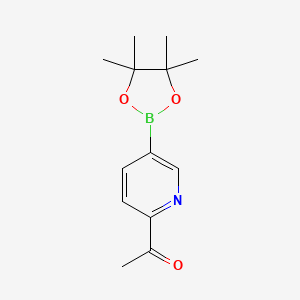
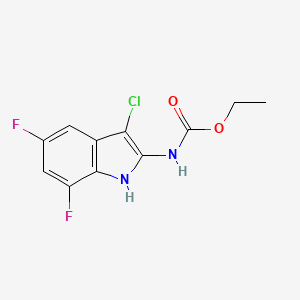
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B1441009.png)
